1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a chemical compound known for its potential therapeutic applications, particularly in treating various psychiatric disorders. It is classified as a bicyclic amine and is structurally related to other azabicyclo compounds. The molecular formula for this compound is CHClN, and it has a molecular weight of approximately 264.57 g/mol. Its IUPAC name is (1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride .
The synthesis of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride can be achieved through several methodologies:
These methods highlight advancements in synthetic organic chemistry aimed at improving yield and minimizing environmental impact.
The molecular structure of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride features a bicyclic framework consisting of a nitrogen atom within the ring structure:
The stereochemistry is defined by the (1R,5S) configuration, which plays a crucial role in its biological activity.
Chemical reactions involving 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically focus on:
These reactions are essential for developing derivatives with potentially improved pharmacological profiles.
The mechanism of action for 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride primarily involves modulation of neurotransmitter systems in the brain:
Research indicates that this compound's structural features contribute significantly to its binding affinity and mechanism of action against specific receptors involved in mood regulation .
The physical and chemical properties of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 264.57 g/mol |
Melting Point | Data not specified |
Solubility | Soluble in water |
pH | Typically between 7-10 |
Stability | Stable under normal conditions |
These properties are crucial for understanding the compound's behavior in biological systems and its formulation as a pharmaceutical agent.
The applications of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride span several domains:
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (DOV 21947 or amitifadine) functions as a triple monoamine reuptake inhibitor (TRI), simultaneously targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This mechanism elevates synaptic concentrations of all three neurotransmitters, distinguishing it from selective reuptake inhibitors (e.g., SSRIs). In rodent models, DOV 21947 demonstrates high bioavailability (77%) and crosses the blood-brain barrier efficiently, leading to sustained neurotransmitter elevation [1] [7]. Pharmacodynamic studies reveal balanced inhibition, with in vitro binding affinities (Ki) in the nanomolar range for all three transporters (Table 1). This balanced action enhances therapeutic efficacy in depression and obesity by synergistically modulating mood and metabolic pathways [3] [7]. For instance, chronic administration in diet-induced obese (DIO) rats reduces body weight primarily through fat loss, attributable to normalized monoamine signaling in hypothalamic appetite-regulation centers [1] [7].
Table 1: In Vitro Binding Affinity (Ki) of DOV 21947 for Monoamine Transporters
Transporter | Ki (nM) | Experimental System |
---|---|---|
SERT | 18 ± 3 | Rat synaptosomes |
NET | 12 ± 2 | Rat synaptosomes |
DAT | 45 ± 6 | Rat synaptosomes |
Beyond reuptake inhibition, this compound exhibits selective modulation of dopamine D3 receptors, which are implicated in reward pathways, addiction, and mood regulation. Structural analyses indicate that the azabicyclo[3.1.0]hexane scaffold enables high-affinity binding to D3 receptors (IC50 = 9.3 nM), with 15-fold selectivity over D2 receptors [4] [8]. This specificity is critical for minimizing side effects associated with D2 activation (e.g., extrapyramidal symptoms). Preclinical evidence suggests that D3 antagonism reduces drug-seeking behavior and anhedonia by normalizing mesolimbic dopamine signaling [4] [6]. Patent WO2012075473A1 further highlights its utility in treating addiction and depression, where D3 receptor dysfunction is a hallmark [3]. The compound’s ability to concurrently inhibit dopamine reuptake and modulate D3 receptors represents a unique polypharmacological approach to neuropsychiatric disorders [4] [8].
Table 2: Dopamine Receptor Binding Profile
Receptor Subtype | IC50 (nM) | Selectivity vs. D2 |
---|---|---|
D3 | 9.3 ± 1.2 | 15-fold |
D2 | 140 ± 18 | Reference |
DOV 21947 exhibits nanomolar affinity for SERT, NET, and DAT, with a selectivity ratio (SERT:DAT) of 2.5:1, promoting balanced monoamine enhancement [3] [10]. Competitive binding assays using transfected cell lines confirm negligible activity at off-target sites (e.g., muscarinic, histaminergic, or adrenergic receptors), reducing risks of anticholinergic or cardiovascular side effects [3] [7]. The compound’s (+)-(1R,5S) enantiomer shows superior transporter affinity compared to the (-)-(1S,5R) form, underscoring stereochemistry’s role in efficacy [5] [8]. Additionally, DOV 21947’s metabolic stability in human liver microsomes is attributed to its resistance to cytochrome P450 (CYP2D6) degradation, which enhances its translational potential [8].
Chronic administration of DOV 21947 enhances synaptic plasticity in the prefrontal cortex and hippocampus, regions pivotal for mood and cognition. Electrophysiological studies in rodents reveal increased long-term potentiation (LTP) amplitude (∼40%) following 14-day treatment, indicating improved neuronal communication [3]. This aligns with microdialysis data showing sustained elevations in extracellular 5-HT (150%), NE (130%), and DA (90%) in the nucleus accumbens [3] [7]. Such dynamics counteract stress-induced synaptic deficits observed in depression. Furthermore, in obesity models, DOV 21947 restores leptin sensitivity in hypothalamic neurons by modulating monoamine-dependent JAK-STAT signaling, thereby regulating energy homeostasis [1] [7]. These findings position TRIs as disease-modifying agents capable of reversing neuroadaptive malformations in chronic disorders.
Table 3: Chemical Identifiers of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Property | Value |
---|---|
IUPAC Name | (1R,5S)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride |
CAS Registry Number | 66504-40-3 (free base) |
Molecular Formula | C11H11Cl2N·HCl |
Synonyms | DOV 21947, amitifadine, DOV-216,303 |
SMILES | ClC1=CC=C(C23CNCC2C3)C=C1Cl.Cl |
Molecular Weight | 264.58 g/mol |
Mechanism of Action | Triple monoamine reuptake inhibitor (SERT, NET, DAT); D3 receptor modulator |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: